molecular formula C11H14FNO2 B2605744 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide CAS No. 343316-37-0

4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide

Cat. No. B2605744
CAS RN: 343316-37-0
M. Wt: 211.236
InChI Key: BWHDJYZLGQXNDU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide is a chemical compound used in scientific research . It is a versatile chemical with unique properties that make it suitable for various applications, including drug discovery and synthesis.


Synthesis Analysis

The synthesis of benzamides, such as 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide can be represented by the formula C11H14FNO2 .


Chemical Reactions Analysis

This compound can serve as a chemically differentiated building block for organic synthesis and medicinal chemistry . It is particularly useful for the preparation of drug candidates containing hindered amine motifs .

Scientific Research Applications

Molecular Imaging in Alzheimer's Disease

4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives have been utilized as molecular imaging probes. Specifically, a derivative was used with positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and other neuropathological measures. This indicates the potential of such compounds in assessing the severity and progression of Alzheimer's disease (Kepe et al., 2006).

Vibrational Spectroscopic Studies

The compound's vibrational properties have been analyzed using Fourier transform infrared (FT-IR) and FT-Raman spectra. The study highlighted the interactions in the molecule, such as the red-shift of the NH-stretching wavenumber and the simultaneous IR and Raman activation of the CO-stretching mode, indicating charge transfer interaction. These findings provide insights into the molecular structure and behavior of the compound (Ushakumari et al., 2008).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, related to 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide, have been synthesized and utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds, synthesized using a stereospecific double fluorination methodology, have shown promise in decreasing the synthetic steps required for the preparation of medically relevant applications (Singh & Umemoto, 2011).

Synthesis and Characterization

The compound's synthesis and crystal structure have been explored, providing insights into its molecular packing and properties. This includes characterization through various techniques such as NMR, IR, MS, and X-ray single-crystal determination. Understanding these properties is crucial for potential applications in various scientific fields (Deng et al., 2014).

properties

IUPAC Name

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHDJYZLGQXNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide

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